molecular formula C10H9Cl3N2 B2411950 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine CAS No. 475277-94-2

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine

Cat. No.: B2411950
CAS No.: 475277-94-2
M. Wt: 263.55
InChI Key: CMRVMNOQKHSGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-amine (CAS 475277-94-2) is a high-purity synthetic tryptamine derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C10H9Cl3N2 and a molecular weight of 263.55 g/mol, this compound serves as a key synthetic intermediate and a core structural motif in the development of novel anticancer agents . Scientific studies have explored its integration into more complex molecules, such as N-(2-(1H-indol-3-yl)ethyl)-2,2,2-trichloro-N'-(pyrimidin-2-yl)ethan-1,1-diamine, which contemporaneously bear tryptamine, pyrimidine, and trichloromethyl moieties . These hybrid compounds are designed to investigate structure-activity relationships and have demonstrated promising preclinical antitumor activity in vitro. Specifically, such derivatives have shown potent growth inhibitory effects (with IC50 values as low as 0.57 µM) against a panel of hematological cancer cell lines, including Jurkat 6 (T-cell acute lymphoblastic leukemia), MV-4-11, and REH cells . The structural components of this compound—the indole ring, the trichloromethyl group, and the ethanamine linker—are pharmacophoric elements often found in bioactive molecules. The mechanism of action for related active compounds is believed to involve interference with oncogenic cell cycle pathways, such as the inhibition of the Cdc20 protein . This makes this compound a valuable building block for researchers synthesizing and evaluating new small-molecule therapeutics targeted at hematological malignancies and solid tumors. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRVMNOQKHSGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of indole-3-methanamine with trichloromethylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is synthesized for its potential as a biologically active agent. Research indicates that derivatives of 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine exhibit a range of biological activities including antiviral, anti-inflammatory, and anticancer properties. For instance, in vitro studies have shown that these derivatives can modulate pro-inflammatory cytokine production in diseases such as periodontitis.

Synthesis Methods
The synthesis typically involves methods such as Fischer indole synthesis. In this process, phenylhydrazine reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions. The resulting compounds are then evaluated for biological activity using assays like IC50 measurements to quantify their efficacy.

Case Study: Cytokine Modulation
In studies using primary human oral cells stimulated with IL-1β, derivatives of the compound were shown to increase cytokine production (IL-6, IL-8) in a dose-dependent manner without cytotoxic effects. This suggests potential therapeutic applications in inflammatory diseases.

Biochemistry

Molecular Interactions
Research focuses on understanding the interactions of indole derivatives with biological receptors. Molecular docking studies predict binding affinities with target proteins involved in inflammatory processes and cellular signaling pathways. Modifications to the indole structure can significantly influence these interactions and enhance pharmacological activity.

Materials Science

Novel Material Development
In materials science, derivatives of this compound are explored for their potential to create new materials with specific electronic and photonic properties. These compounds can be incorporated into polymers or used to develop small molecule semiconductors. Techniques such as vapor deposition and solution processing are employed to fabricate these materials.

PropertyMeasurement MethodResults
Electrical ConductivitySpectroscopyHigh conductivity observed
StabilityThermal analysisStable under varied conditions
Light EmissionPhotoluminescenceEmission at specific wavelengths

Nanotechnology

Surface Modification of Nanoparticles
The compound is utilized to modify the surface properties of nanoparticles, enhancing their interaction with biological systems. This application is crucial for developing drug delivery systems that require precise targeting capabilities.

Environmental Chemistry

Pollutant Degradation
In environmental applications, this compound plays a role in bioremediation processes. It acts as a catalyst or reactant in the degradation of environmental pollutants. Studies indicate that certain indole derivatives can effectively reduce pollutant levels over time.

Agriculture

Plant Growth Regulators and Pesticides
The compound is also explored for its applications in agriculture. It is synthesized and tested as a plant growth regulator and pesticide. Controlled experiments have shown that it can improve crop yields and enhance pest resistance.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives such as:

    1H-Indole-3-ethanamine: Known for its role in neurotransmission and as a precursor to serotonin.

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1H-Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives.

Biological Activity

2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a trichloroethyl group attached to an indole moiety. This compound has been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

The molecular formula of this compound is C10H6Cl3NC_{10}H_{6}Cl_{3}N, with a molar mass of 262.52 g/mol. Its structure features a trichloroethyl group that enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC10H6Cl3N
Molar Mass262.52 g/mol
Density1.566 g/cm³
Melting Point235-237 °C (dec.)

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of tryptamine with chloral hydrate under controlled conditions. This method allows for the effective management of by-products while yielding the desired compound.

Anticancer Properties

Research indicates that indole derivatives often exhibit significant anticancer activity. The synthesized derivatives of this compound have been tested against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in vitro.

Case Study:
A study assessed the cytotoxicity of several indole derivatives against human cancer cell lines using IC50 measurements. The results indicated that certain modifications in the indole structure significantly enhanced anticancer activity.

CompoundCell Line TestedIC50 (µM)
2,2,2-Trichloro...A431 (skin carcinoma)15.5
2,2,2-Trichloro...HT29 (colon cancer)20.3

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies using primary human oral cells stimulated with IL-1β demonstrated that derivatives could modulate pro-inflammatory cytokine production.

Findings:
The derivatives showed an increase in cytokine production (IL-6, IL-8) in a dose-dependent manner without cytotoxicity. This suggests their potential therapeutic use in inflammatory diseases like periodontitis.

The biological activity of this compound is believed to involve several mechanisms:

  • Nucleophilic Substitution Reactions: The amine group facilitates nucleophilic attacks on various biological targets.
  • Receptor Interaction: Molecular docking studies have predicted binding affinities with specific receptors involved in inflammation and cancer signaling pathways.
  • Cytokine Modulation: The compound's derivatives can influence cytokine production and cellular signaling pathways critical for immune responses.

Q & A

Q. What are the established synthetic methodologies for preparing 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine?

A common approach involves reductive amination or catalytic hydrogenation. For example, indole derivatives can undergo hydrogenation using catalysts like Pd(OH)₂/C under H₂ atmospheres to reduce intermediates (e.g., N-benzyl-protected precursors). Post-reduction, purification via silica gel chromatography (e.g., DCM/MeOH gradients) ensures high purity . Multi-component reactions (MCRs) are also employed, combining aldehydes, isocyanides, and azides to assemble indole-amine scaffolds in a single step .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for indole NH (~10 ppm), trichloromethyl groups (~4-5 ppm), and ethylamine backbone protons.
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion for C₁₀H₈Cl₃N₂, calculated m/z 269.97) .
  • IR spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Q. How is purification typically achieved for this compound?

Flash column chromatography using silica gel with gradients of DCM/MeOH (e.g., 30:1) effectively removes byproducts. For sensitive intermediates, Celite filtration under inert atmospheres prevents oxidation .

Advanced Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?

SHELX programs (e.g., SHELXL) refine high-resolution crystallographic data by optimizing bond lengths, angles, and thermal parameters. For trichloroethylamine derivatives, twinning or disorder in the trichloromethyl group can be addressed via PART instructions and restraints. Validate refinement with R-factor convergence (<5%) and electron density maps .

Q. What experimental designs assess receptor binding affinity (e.g., 5-HT₂A)?

  • Radioligand displacement assays : Use [³H]ketanserin to measure competitive binding in HEK-293 cells expressing 5-HT₂A receptors.
  • Functional assays (e.g., calcium flux) : Monitor Gq-coupled signaling via fluorescent dyes (e.g., Fluo-4).
    Compare IC₅₀ values with structurally related indoleamines (e.g., 2-(5,7-dichloroindol-3-yl)ethylamine) to establish SAR .

Q. How can multi-component reactions (MCRs) diversify this compound’s scaffold?

Optimize MCR conditions (e.g., Ugi or Passerini reactions) by varying aldehydes, isocyanides, or azides. For example, replacing benzaldehyde with 3,4,5-trimethoxybenzaldehyde introduces methoxy groups, altering steric/electronic profiles. Monitor reaction progress via TLC and isolate products using automated purification systems (e.g., flash chromatography robots) .

Q. How to evaluate synergistic effects in overcoming glucocorticoid resistance?

  • Cell viability assays : Treat Jurkat cells with sub-IC₅₀ doses of the compound and dexamethasone (DEX). Calculate synergy via the Combination Index (CI) method.
  • Apoptosis markers : Measure caspase-3/7 activation and Annexin V/PI staining. Enhanced apoptosis (e.g., 2-fold increase in caspase activity) indicates synergistic efficacy .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity) and cytochrome P450 interactions.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward metabolic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.